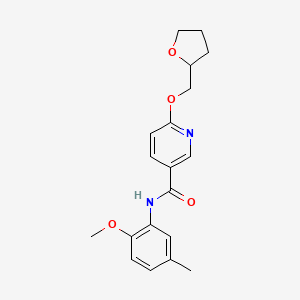

N-(2-methoxy-5-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

N-(2-methoxy-5-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a 2-methoxy-5-methylphenyl substituent at the amide nitrogen and a tetrahydrofuran-2-yl methoxy group at the 6-position of the pyridine ring.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-13-5-7-17(23-2)16(10-13)21-19(22)14-6-8-18(20-11-14)25-12-15-4-3-9-24-15/h5-8,10-11,15H,3-4,9,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJYVLIEUGZVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic applications based on recent research findings.

Structural Characteristics

The compound has a complex structure that includes:

- Core Structure : The nicotinamide moiety, which is known for its role in various biological processes.

- Substituents : The presence of a methoxy group and a tetrahydrofuran moiety enhances its solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 341.39 g/mol. The structural configuration allows for multiple interactions with biological targets, which is critical for its pharmacological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency against tumor cells .

-

Anti-inflammatory Effects :

- The compound has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

- Studies indicate that it may interfere with key signaling pathways involved in inflammation, including the MAPK pathway .

-

Antioxidant Properties :

- Preliminary antioxidant assays suggest that the compound can scavenge free radicals, contributing to its protective effects against oxidative stress-related damage.

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7, A549 | 5.0 - 10.0 | Induction of apoptosis, G2/M arrest |

| Anti-inflammatory | LPS-stimulated macrophages | 10.0 - 15.0 | Inhibition of TNF-alpha release |

| Antioxidant | N/A | N/A | Scavenging free radicals |

Case Studies

-

In Vitro Study on Cancer Cells :

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with MCF-7 cells showing an IC50 of approximately 6 µM. -

Inflammation Model in Mice :

An animal model was used to assess the anti-inflammatory effects of the compound. Mice treated with this compound exhibited reduced levels of inflammatory markers compared to control groups, suggesting a promising therapeutic avenue for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

a) N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (Compound 19)

- Structure : Differs in the aryl group (4-fluorophenyl vs. 2-methoxy-5-methylphenyl) and the pyridine substituent (methylthio-trifluoromethyl furan vs. tetrahydrofuran methoxy).

- Key Data :

- Analysis : The trifluoromethyl group enhances lipophilicity and metabolic resistance but may reduce aqueous solubility. The lower purity (82%) suggests synthetic challenges, possibly due to steric hindrance from the bulky trifluoromethyl group.

b) N-(4-Fluorophenyl)-6-((tetrahydrofuran-2-yl)methylthio)-nicotinamide (Compound 20)

- Structure : Shares the tetrahydrofuran moiety with the target compound but substitutes methoxy with methylthio and uses a 4-fluorophenyl group.

- Key Data :

- The lower yield (41%) highlights inefficiencies in sulfur-based coupling reactions.

c) N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide

Structural and Functional Implications

| Parameter | Target Compound | Compound 19 | Compound 20 | Benzotriazole Analog |

|---|---|---|---|---|

| Aryl Group | 2-Methoxy-5-methylphenyl | 4-Fluorophenyl | 4-Fluorophenyl | 4-Methoxyphenyl-Benzotriazole |

| Pyridine Substituent | Tetrahydrofuran methoxy | Trifluoromethyl furan methylthio | Tetrahydrofuran methylthio | Nicotinamide |

| Molecular Weight | ~350–370 (estimated) | 397.1 | 333.1 | ~400–420 (estimated) |

| Key Functional Groups | Methoxy, tetrahydrofuran | CF₃, methylthio | Methylthio, tetrahydrofuran | Benzotriazole, methoxy |

| Synthetic Yield/Purity | Not reported | 82% purity | 41% yield | Not reported |

- Electronic Effects : Methoxy groups (electron-donating) in the target compound may improve solubility compared to electron-withdrawing groups like CF₃ or methylthio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.